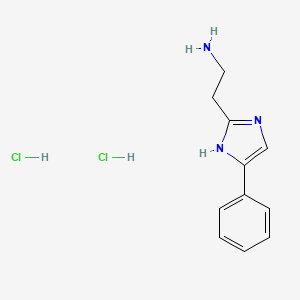

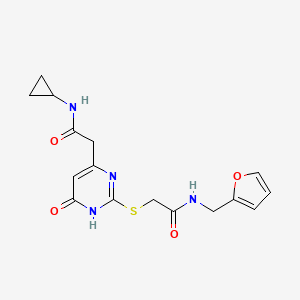

![molecular formula C6H12ClNO B2398226 rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride CAS No. 1820583-42-3](/img/structure/B2398226.png)

rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

PET Radioligand for Imaging Cerebral α7-nAChR : The compound was evaluated as a potential PET tracer for α7 nicotinic acetylcholine receptors (α7-nAChR) in mice. It showed the ability to penetrate the blood-brain barrier and specifically label neuronal α7-nAChRs (Gao et al., 2012).

Stereoselective Assembly of 3,4-Epoxypyrrolines : A study developed a method for preparing 3,4-epoxypyrroline derivatives from 2-halo-2H-azirine-2-carboxylates, diazo keto esters, and amines. This process involved tandem cyclization to afford rac-(1R,4R,5S)-6-oxa-3-azabicyclo[3.1.0]hex-2-enes (Smetanin et al., 2020).

Microbial Baeyer-Villiger Reaction : This study utilized racemic 2-bromobicyclo[3.2.0]heptan-6-one and its derivatives in a microbial Baeyer-Villiger reaction. The outcome was regioisomeric lactones, demonstrating the compound's utility in microbial reactions (Königsberger & Griengl, 1994).

Synthesis of γ-Lactones : This research involved the synthesis of bislactones from 9-oxabicyclo compounds, including rac-tetrahydro-2,2′-bifuranyl-5,5′-dione. The study underscores the compound's relevance in the synthesis of complex organic molecules (Behr et al., 2004).

Preparation of Enantiomeric 3-oxabicyclo Compounds : This paper describes the preparation of enantiomeric 3-oxabicyclo[3.3.0]oct-6-en-2-ones through a synthetic protocol involving dichlorobicyclo[3.2.0]hept-2-en-6-one (Gimazetdinov et al., 2008).

Silicon Analogue of Venlafaxine : A study synthesized and characterized the silicon analogue of venlafaxine, showcasing the use of bicyclic compounds in developing novel pharmaceutical agents (Daiss et al., 2006).

properties

IUPAC Name |

(1R,5S,6S)-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-5-3-6-4(5)1-2-8-6;/h4-6H,1-3,7H2;1H/t4-,5-,6+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJOQEOPGZUGMT-WLUDYRNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1C(C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2[C@@H]1[C@H](C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)

![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)

![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)

![4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile](/img/structure/B2398151.png)

![4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2398154.png)

![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2398164.png)

![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B2398165.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2398166.png)